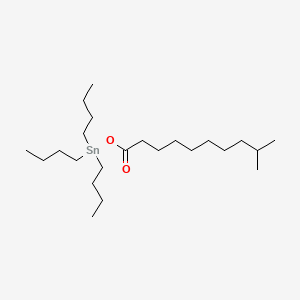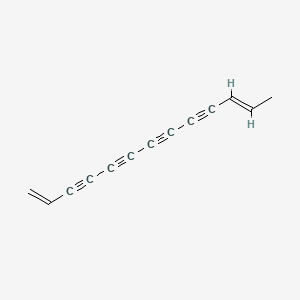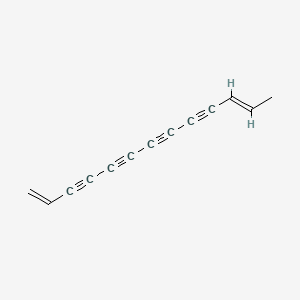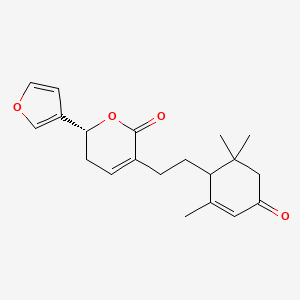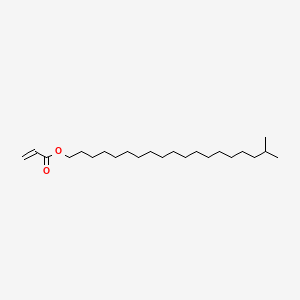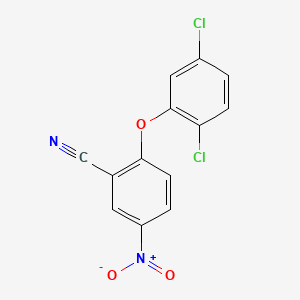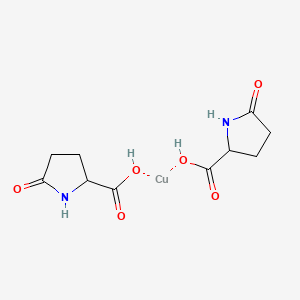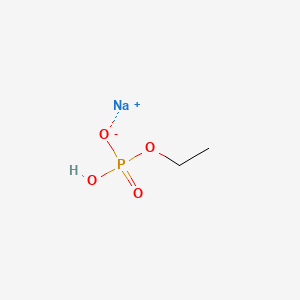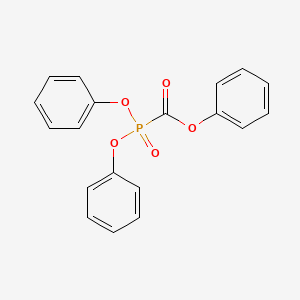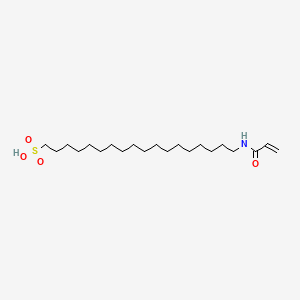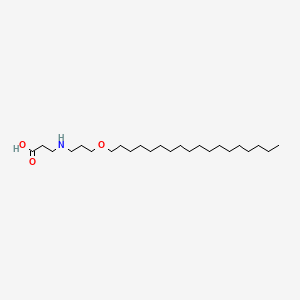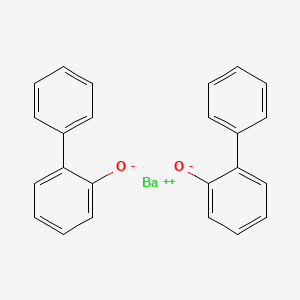
Diethyl (1-methylbutyl)vinylmalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-methylbutyl)vinylmalonate is an organic compound with the molecular formula C14H24O4. It is a diethyl ester of malonic acid, where the malonic acid is substituted with a 1-methylbutyl group and a vinyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-methylbutyl)vinylmalonate typically involves the alkylation of diethyl malonate. The process begins with the generation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with 1-methylbutyl bromide to form diethyl (1-methylbutyl)malonate. The vinyl group can be introduced through a subsequent reaction with a vinyl halide under suitable conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-methylbutyl)vinylmalonate undergoes various types of chemical reactions, including:
Alkylation: The enolate form of the compound can react with alkyl halides to form substituted products.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: 1-methylbutyl bromide, vinyl bromide.
Major Products
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.
Scientific Research Applications
Diethyl (1-methylbutyl)vinylmalonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through alkylation and condensation reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl (1-methylbutyl)vinylmalonate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the 1-methylbutyl and vinyl substitutions.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Malonic acid: The parent dicarboxylic acid from which these esters are derived.
Uniqueness
Diethyl (1-methylbutyl)vinylmalonate is unique due to the presence of both a 1-methylbutyl group and a vinyl group. These substitutions confer distinct reactivity and properties compared to simpler malonate esters. The vinyl group, in particular, allows for additional functionalization and reactivity, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
84100-22-1 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
diethyl 2-ethenyl-2-pentan-2-ylpropanedioate |
InChI |
InChI=1S/C14H24O4/c1-6-10-11(5)14(7-2,12(15)17-8-3)13(16)18-9-4/h7,11H,2,6,8-10H2,1,3-5H3 |
InChI Key |
QEWHCHQTQURLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C=C)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


